![molecular formula C24H25N5O3 B2818159 9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-62-1](/img/structure/B2818159.png)
9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications
Potential Treatment for Neurodegenerative Diseases
A study by (Koch et al., 2013) explored tetrahydropyrimido[2,1-f]purinediones, including compounds similar to the one , as drug targets for neurodegenerative diseases like Parkinson's and Alzheimer's. The compounds showed interaction with adenosine receptors and inhibited monoamine oxidases (MAO), indicating potential for treating neurodegenerative disorders.
Neurodegenerative Disease Modulation
In research by (Załuski et al., 2019), a similar class of compounds was evaluated for their effects on adenosine receptors and MAO-B. The study suggests potential use in symptomatic relief and disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease.
Water-Soluble Tricyclic Xanthine Derivatives
Brunschweiger et al. (2014) investigated benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, structurally related to the compound , for their potential as multitarget drugs for neurodegenerative diseases. The study, available at (Brunschweiger et al., 2014), found compounds that acted on multiple targets relevant for both symptomatic and disease-modifying treatment.
Antagonistic Activity on Adenosine Receptors
Priego et al. (2008) focused on pyrido[2,1‐f]purine‐2,4‐diones as antagonists for human adenosine receptors, highlighting potential applications in neurological conditions. Further details can be found at (Priego et al., 2008).
properties
IUPAC Name |
9-(2-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-8-6-9-17(14-16)15-29-22(30)20-21(26(2)24(29)31)25-23-27(12-7-13-28(20)23)18-10-4-5-11-19(18)32-3/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSJEAWZBJIHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5OC)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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